molecular formula C14H21NO3 B028597 (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol CAS No. 243640-19-9

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Katalognummer B028597
CAS-Nummer: 243640-19-9
Molekulargewicht: 251.32 g/mol
InChI-Schlüssel: LZRHDSQWBVFQMC-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to have various biochemical and physiological effects.

Wirkmechanismus

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol acts as a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor. It also has affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. The exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol is not fully understood, but it is believed to modulate the activity of the dopaminergic system in the brain.

Biochemische Und Physiologische Effekte

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic and antidepressant effects. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been shown to decrease alcohol consumption in rodents and may be useful in the treatment of alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has several advantages for laboratory experiments. It is a selective dopamine D3 receptor antagonist and a partial agonist at the dopamine D2 receptor, which allows for more specific targeting of the dopaminergic system. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol in laboratory experiments. It has limited solubility in water, which can make it difficult to administer. In addition, its effects may vary depending on the species and strain of animal used in the study.

Zukünftige Richtungen

There are several future directions for the study of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol. One area of interest is its potential use in the treatment of drug addiction and alcoholism. Further studies are needed to determine the optimal dose and treatment regimen for these conditions. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol may also be useful in the treatment of neurodegenerative diseases, but more research is needed to determine its efficacy and safety in human trials. In addition, further studies are needed to understand the exact mechanism of action of (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol and its effects on the dopaminergic system.

Wissenschaftliche Forschungsanwendungen

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological effects, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol has also been studied for its potential use in the treatment of drug addiction and alcoholism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10/h3-5,10,13,15-16H,6-9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRHDSQWBVFQMC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431982
Record name (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

CAS RN

243640-19-9
Record name (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In Scheme N, step b, the pyridine functionality of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) is reduced to give 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) as described previously in Scheme F, step e.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) (11.0 g, 43.8 mmol) and 17.0 g (40.1 mmol) (2R,3R)-(−)-di-(p-anisoyl)tartaric acid in 400 mL refluxing isopropanol. Allow the mixture to cool to room temperature. Collect the precipitate, rinse with isopropanol and dry to give the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid. Recrystallize the (R)-α-(2,3-dimethoxyphenyl)-4-piperidinemethanol, (2R,3R)-(−)-di-(p-anisoyl)tartaric acid salt from 250 mL isopropanol.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
(2R,3R)-(−)-di-(p-anisoyl)tartaric acid
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suitable inert reactor is charged with 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]pyridine (10) (13.6 kg, 55.5 mol) as a toluene wet cake and 5% rhodium on carbon catalyst (2.7 kg, 50% wet with water) as a water wet cake at about 25° C. About 190 kg of methanol is added and the reactor is pressured to about 100 psig with hydrogen for about 4-12 hours at about 50° C. The catalyst is removed by filtration and the reactor and catalyst are rinsed with about 7 kg of methanol. Deionized water is used as a final wash of the catalyst wet cake. The reactor rinse filtrate and the reaction mixture filtrate are combined. The concentration of 4-[1-hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine (11) is about 7 wt %, affording about 13 kg (90% average yield) of the title compound (11).
Quantity
13.6 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 kg
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Reactant of Route 2
Reactant of Route 2
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Reactant of Route 3
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Reactant of Route 4
Reactant of Route 4
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Reactant of Route 5
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol
Reactant of Route 6
(R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.